molecular formula C16H12Cl2O3 B12572474 4-(Chloromethyl)benzoic anhydride CAS No. 189037-78-3

4-(Chloromethyl)benzoic anhydride

Cat. No.: B12572474
CAS No.: 189037-78-3
M. Wt: 323.2 g/mol
InChI Key: UYTHXLPLGPBBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)benzoic anhydride is an organic compound with the molecular formula C16H12Cl2O3. It is a derivative of benzoic acid and contains a chloromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Chloromethyl)benzoic anhydride typically involves the chlorination of 4-methylbenzoic acid followed by the formation of the anhydride. One common method involves the use of dibenzoyl peroxide as a catalyst for the chlorination step, which converts 4-methylbenzoic acid to 4-(chloromethyl)benzoic acid. This intermediate is then reacted with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to form the anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzoic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.

    Reduction Reactions: Reduction of the anhydride can yield corresponding alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of amides, esters, or ethers.

    Oxidation: Formation of benzoic acid or its derivatives.

    Reduction: Formation of benzyl alcohol or other reduced compounds.

Scientific Research Applications

4-(Chloromethyl)benzoic anhydride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzoic anhydride involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the anhydride functional group.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)benzyl alcohol
  • 4-(Chloromethyl)benzoyl chloride

Uniqueness

4-(Chloromethyl)benzoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, alcohol, and chloride counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

189037-78-3

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

[4-(chloromethyl)benzoyl] 4-(chloromethyl)benzoate

InChI

InChI=1S/C16H12Cl2O3/c17-9-11-1-5-13(6-2-11)15(19)21-16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2

InChI Key

UYTHXLPLGPBBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.